molecular formula C6H10O3 B3265941 Methyl (E)-3-ethoxyprop-2-enoate CAS No. 41343-59-3

Methyl (E)-3-ethoxyprop-2-enoate

Cat. No.: B3265941
CAS No.: 41343-59-3
M. Wt: 130.14 g/mol
InChI Key: YAHJGDKGXVOYKU-SNAWJCMRSA-N
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Description

Methyl (E)-3-ethoxyprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure features a methyl ester group at position 1, an ethoxy group at position 3, and an E-configuration across the double bond (C2 and C3), placing the ester and ethoxy groups on opposite sides . This compound is primarily used in organic synthesis as a dienophile in Diels-Alder reactions or as a Michael acceptor due to the electron-deficient nature of the α,β-unsaturated system. The ethoxy group contributes steric bulk and electron-donating effects, modulating reactivity compared to analogs with stronger electron-withdrawing substituents .

Properties

IUPAC Name

methyl (E)-3-ethoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHJGDKGXVOYKU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-ethoxyprop-2-enoate can be synthesized through the esterification of (E)-3-ethoxyprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(E)-3-ethoxyprop-2-enoic acid+methanolH2SO4Methyl (E)-3-ethoxyprop-2-enoate+water\text{(E)-3-ethoxyprop-2-enoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (E)-3-ethoxyprop-2-enoic acid+methanolH2​SO4​​Methyl (E)-3-ethoxyprop-2-enoate+water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-ethoxyprop-2-enoic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Hydrolysis: (E)-3-ethoxyprop-2-enoic acid and methanol.

    Transesterification: Different esters and alcohols.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Methyl (E)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of methyl (E)-3-ethoxyprop-2-enoate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release (E)-3-ethoxyprop-2-enoic acid and methanol, which can then participate in various metabolic pathways. The ester group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares Methyl (E)-3-ethoxyprop-2-enoate with structurally related α,β-unsaturated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Reactivity Notes
This compound C₆H₁₀O₃ 130.14 Ethoxy (C3), methyl ester ~180 Moderate reactivity in conjugate additions
Ethyl (E)-3-ethoxyprop-2-enoate C₇H₁₂O₃ 144.17 Ethoxy (C3), ethyl ester ~190 Slightly lower reactivity due to larger ester group
Methyl (E)-3-methoxyprop-2-enoate C₅H₈O₃ 116.12 Methoxy (C3), methyl ester ~170 Higher reactivity (stronger electron-withdrawing methoxy group)
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate C₁₃H₁₃NO₃ 231.25 Cyano (C2), methoxyphenyl (C3) N/A High reactivity (cyano enhances electron deficiency)
Methyl (E)-3-phenylprop-2-enoate C₁₀H₁₀O₂ 162.19 Phenyl (C3), methyl ester ~250 Lower solubility in polar solvents; stabilized by aromatic conjugation
Key Observations:
  • Electronic Effects: The ethoxy group in this compound donates electrons via resonance, reducing the electron deficiency of the double bond compared to cyano- or methoxy-substituted analogs .
  • Steric Effects: Ethyl esters (e.g., Ethyl (E)-3-ethoxyprop-2-enoate) exhibit slightly lower reactivity due to increased steric hindrance .
  • Solubility: this compound is soluble in polar organic solvents (e.g., ethanol, acetone), whereas phenyl-substituted analogs (e.g., Methyl (E)-3-phenylprop-2-enoate) are more hydrophobic .

Reactivity in Organic Reactions

  • Diels-Alder Reactions: this compound acts as a moderate dienophile. Its reactivity is lower than cyano-substituted analogs (e.g., Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate) but higher than phenyl-substituted derivatives .
  • Michael Additions :
    The ethoxy group enhances nucleophilic attack at the β-position compared to methoxy-substituted compounds, which are more electron-deficient .
  • Hydrolysis Stability: Methyl esters hydrolyze faster under basic conditions than ethyl esters. For example, this compound is more prone to saponification than its ethyl counterpart .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :
    The ester carbonyl (C=O) stretch appears at ~1718 cm⁻¹ , similar to other α,β-unsaturated esters. The ethoxy C-O stretch is observed near 1264 cm⁻¹ .
  • NMR :
    • ¹H NMR : The vinyl proton (C2) resonates as a singlet at δ 8.17 ppm , while the ethoxy group shows a quartet at δ 4.37 ppm (CH₂) and a triplet at δ 1.40 ppm (CH₃) .
    • ¹³C NMR : The carbonyl carbon (C1) appears at ~165 ppm , and the double-bond carbons (C2 and C3) at ~125–135 ppm .
  • Crystallography: Analogous compounds (e.g., Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate) adopt a syn-periplanar conformation across the double bond, as confirmed by X-ray studies .

Biological Activity

Methyl (E)-3-ethoxyprop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from ethyl 3-ethoxyprop-2-enoate. Its chemical structure can be represented as follows:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

This compound features a double bond between the second and third carbon atoms, contributing to its reactivity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxic effects, inhibiting cell proliferation through apoptosis induction. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)15Apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest at G2/M phase
A549 (Lung)25Induction of oxidative stress

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Animal models have shown that the compound can significantly reduce inflammation markers in conditions such as arthritis and colitis. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Membrane Disruption: The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammation and cancer progression, although detailed pathways remain under investigation.
  • Oxidative Stress Induction: The generation of reactive oxygen species (ROS) is another proposed mechanism by which this compound exerts its effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating strong antimicrobial properties compared to standard antibiotics .

Case Study 2: Cancer Cell Line Study

In a recent investigation, researchers treated various human cancer cell lines with this compound. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells, with an IC50 value of 15 μM .

Case Study 3: In Vivo Anti-inflammatory Effects

An animal model study demonstrated that administration of this compound resulted in a reduction of paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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